5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole
CAS No.: 173053-02-6
Cat. No.: VC2825375
Molecular Formula: C4H5ClN2OS
Molecular Weight: 164.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173053-02-6 |
---|---|
Molecular Formula | C4H5ClN2OS |
Molecular Weight | 164.61 g/mol |
IUPAC Name | 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole |
Standard InChI | InChI=1S/C4H5ClN2OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3 |
Standard InChI Key | MWIYXXRAXAJXAM-UHFFFAOYSA-N |
SMILES | COCC1=NSC(=N1)Cl |
Canonical SMILES | COCC1=NSC(=N1)Cl |
Introduction
Chemical Properties and Structure
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole (CAS: 173053-02-6) is a heterocyclic compound with a molecular formula of C4H5ClN2OS and a molecular weight of 164.61 g/mol . The structure features a 1,2,4-thiadiazole ring system with a chlorine atom at position 5 and a methoxymethyl group at position 3. This compound is characterized by its five-membered ring containing three heteroatoms: two nitrogen atoms and one sulfur atom.
The chemical structure can be represented using various identifiers, as shown in the following table:
Property | Value |
---|---|
Molecular Formula | C4H5ClN2OS |
Molecular Weight | 164.61 g/mol |
SMILES | COCC1=NSC(=N1)Cl |
InChI | InChI=1S/C4H5ClN2OS/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3 |
InChIKey | MWIYXXRAXAJXAM-UHFFFAOYSA-N |
CAS Number | 173053-02-6 |
Appearance | Liquid (based on related compounds) |
The compound's structure possesses several important chemical features that contribute to its reactivity. The chlorine atom at position 5 serves as a potential site for nucleophilic substitution reactions, while the methoxymethyl group at position 3 provides additional functionality that can be utilized in various chemical transformations. The thiadiazole ring itself contributes to the compound's aromaticity and stability .
Predicted Physical and Chemical Properties
Based on its structure and related thiadiazole compounds, 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole is expected to exhibit specific physical and chemical properties. The predicted collision cross-section (CCS) values for different adducts of this compound provide insights into its behavior in mass spectrometry applications :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 164.98839 | 129.6 |
[M+Na]+ | 186.97033 | 142.1 |
[M+NH4]+ | 182.01493 | 138.5 |
[M+K]+ | 202.94427 | 135.6 |
[M-H]- | 162.97383 | 130.2 |
[M+Na-2H]- | 184.95578 | 134.9 |
[M]+ | 163.98056 | 132.2 |
[M]- | 163.98166 | 132.2 |
These values are particularly useful for analytical chemistry applications and can help in the identification and characterization of the compound in complex mixtures .
The reaction is typically conducted in an organic solvent such as methylene chloride at temperatures ranging from -20°C to 50°C, with a preference for 20°C to 50°C in continuous processes. The pH is maintained in the range of 5-10, preferably 7-9.5, through the simultaneous or incremental addition of trichloromethanesulfenyl chloride and base .
For 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole specifically, a potential synthetic route might involve similar cyclization reactions with appropriate precursors that would introduce the chloro and methoxymethyl substituents at positions 5 and 3, respectively.
Biological Activity
The biological activity of 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole can be extrapolated from studies on structurally related thiadiazole derivatives, as thiadiazoles are known for their diverse biological effects.
Antimicrobial Properties
Thiadiazole derivatives have demonstrated significant antimicrobial activities against a range of pathogens. The mechanisms often involve the disruption of cell wall synthesis or interference with essential metabolic pathways in microorganisms .
For example, several 5-substituted-1,3,4-thiadiazole derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a chlorine atom, as found in our target compound, often enhances the antimicrobial efficacy of heterocyclic compounds by increasing their lipophilicity and cell membrane permeability .
Other Biological Activities
Beyond antimicrobial and anticancer properties, thiadiazole derivatives have shown a spectrum of other biological activities that might be relevant to 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole:
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Antiviral | Inhibition of viral replication or attachment | Treatment of viral infections |
Antifungal | Disruption of ergosterol biosynthesis | Agricultural fungicides, medical antifungals |
Nematocidal | Interaction with acetylcholine receptors | Agricultural pest control |
Anti-inflammatory | Modulation of inflammatory mediators | Treatment of inflammatory conditions |
The presence of both the chloro and methoxymethyl substituents in 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole potentially enhances its bioactivity profile compared to simpler thiadiazole derivatives .
Pharmacological Considerations
Structure-Activity Relationships
The pharmacological activity of 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole is expected to be influenced by its structural features. The thiadiazole ring provides a rigid scaffold that can position functional groups optimally for interaction with biological targets. The chlorine atom at position 5 enhances lipophilicity, potentially improving membrane permeability, while the methoxymethyl group at position 3 can engage in hydrogen bonding interactions with target proteins .
Structure-activity relationship studies on similar thiadiazole derivatives have shown that:
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The position and nature of substituents on the thiadiazole ring significantly impact biological activity
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Electron-withdrawing groups like chlorine often enhance antimicrobial properties
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Substituents capable of hydrogen bonding (like the methoxy group) can improve binding affinity to target proteins
Comparison with Related Compounds
Understanding the relationship between 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole and structurally similar compounds provides valuable insights into its potential properties and applications.
Structural Comparison
The following table compares 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole with related thiadiazole derivatives:
Compound | Molecular Formula | Key Structural Differences | CAS Number |
---|---|---|---|
5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole | C4H5ClN2OS | Base compound | 173053-02-6 |
5-chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | Methyl instead of methoxymethyl at position 3 | 21734-85-0 |
5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole | C3H1Cl4N2S | Trichloromethyl instead of methoxymethyl at position 3 | 5848-93-1 |
5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole | C9H6Cl2N2S | 3-chlorophenylmethyl instead of methoxymethyl at position 3 | 1221345-99-8 |
Functional Comparison
The different substituents on these related compounds lead to variations in their chemical reactivity, biological activities, and potential applications:
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5-chloro-3-methyl-1,2,4-thiadiazole, with a simple methyl group, likely has lower water solubility and different biological activity compared to our target compound .
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5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole has demonstrated efficacy as a biocide against fungi, nematodes, and weeds. It is particularly effective as a soil fungicide, protecting seeds and growing plants against pathogenic fungi such as Pythium, Fusarium, Rhizoctonia, and Sclerotium .
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5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole, with its larger aromatic substituent, likely exhibits different pharmacokinetic properties and potentially enhanced interaction with specific protein binding pockets.
The methoxymethyl group in 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole potentially offers a balance between lipophilicity and hydrogen-bonding capability, which might translate to unique biological activity profiles compared to these related compounds.
Analytical Methods
Spectroscopic Identification
Several spectroscopic techniques can be employed for the identification and characterization of 5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the methoxy group protons (around δ 3.3-3.4 ppm) and the methylene protons (around δ 4.3-4.5 ppm). 13C NMR would display signals for the thiadiazole ring carbons and the methoxymethyl carbons.
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Mass Spectrometry: The compound would show characteristic fragmentation patterns, with the molecular ion peak at m/z 164.98 [M+H]+ in positive ionization mode . The predicted collision cross-section values presented earlier can aid in identification using ion mobility mass spectrometry.
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Infrared Spectroscopy: Characteristic absorption bands would be expected for the C-O-C stretching of the methoxy group (approximately 1050-1150 cm-1) and the C=N stretching of the thiadiazole ring (approximately 1600-1650 cm-1).
Chromatographic Methods
For purification and analysis, various chromatographic techniques can be applied:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection would be suitable, with the compound likely detected at wavelengths around 220-280 nm due to the thiadiazole ring.
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Gas Chromatography (GC): Given its molecular weight and the presence of heteroatoms, GC-MS would be valuable for both separation and identification.
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Thin-Layer Chromatography (TLC): Using solvent systems such as ethyl acetate:chloroform (3:8), as mentioned for related compounds .
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